3-(苄氧基)-6-氯嘧啶

描述

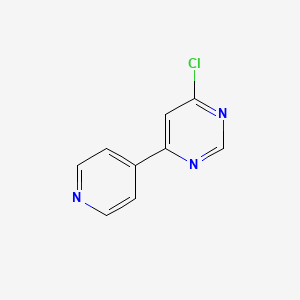

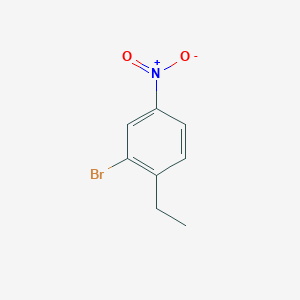

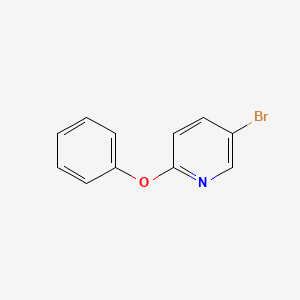

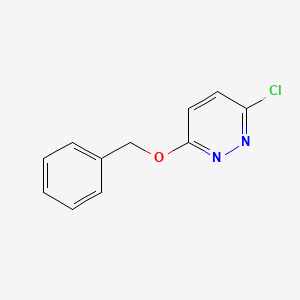

The compound "3-(Benzyloxy)-6-chloropyridazine" is a chemical structure that is part of a broader class of heterocyclic compounds known as pyridazines. Pyridazines are characterized by a six-membered ring containing two nitrogen atoms at the 1 and 2 positions. The benzyloxy group at the 3-position and the chlorine atom at the 6-position are substituents that modify the chemical and physical properties of the pyridazine ring, potentially leading to various biological activities .

Synthesis Analysis

The synthesis of pyridazine derivatives often involves the reaction of different starting materials such as hydrazine with various ketones or aldehydes. For instance, substituted benzyloxy or phenoxy pyridazine derivatives have been synthesized and evaluated for their herbicidal activities . Another approach includes the solid-phase synthesis using polymer-bound sodium benzenesulfinate, which allows for the generation of disubstituted pyridazine derivatives . The synthesis of 3-(Benzyloxy)-6-chloropyridazine would likely follow similar synthetic routes, with specific reagents chosen to introduce the benzyloxy and chloro substituents at the desired positions on the pyridazine ring.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be determined using techniques such as X-ray crystallography. For example, the crystal and molecular structure of certain benzyloxy-substituted pyrazoles, which are structurally related to pyridazines, have been elucidated, revealing the impact of substituents on the crystal packing and hydrogen bonding patterns . Similarly, the structure of 3,6-bis(p-chlorophenyl)pyridazine has been reported, providing insights into the arrangement of substituents around the pyridazine core .

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions, including intramolecular cycloadditions, as seen in the formation of xanthene from 3-chloro-6-(2-allylphenoxy) pyridazine . The reactivity of the pyridazine ring can be influenced by the nature of the substituents, which can either facilitate or hinder certain transformations. The presence of a benzyloxy group may affect the electronic distribution within the molecule, thereby influencing its reactivity in subsequent chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. Substituents like the benzyloxy and chloro groups can significantly impact these properties. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the compound's acidity, basicity, and overall stability . Additionally, the presence of halogen atoms can influence the intermolecular interactions, such as hydrogen bonding and halogen bonding, which in turn affect the compound's crystallinity and solubility .

科学研究应用

缓蚀

3-(苄氧基)-6-氯嘧啶衍生物在抑制金属腐蚀方面显示出显着的潜力。例如,一项研究探讨了各种嘧啶衍生物对酸性环境中低碳钢腐蚀的抑制作用。这些化合物,包括 3-(苄氧基)-6-氯嘧啶类似物,显示出作为混合型缓蚀剂的希望,通过物理和化学吸附机制有效地减缓腐蚀过程。该应用在金属寿命至关重要的行业中至关重要,例如在管道和建筑中 (Mashuga, Olasunkanmi & Ebenso, 2017)。

除草剂活性

嘧啶衍生物,包括类似于 3-(苄氧基)-6-氯嘧啶的衍生物,已被合成并评估其除草剂特性。这些化合物已显示出在农业环境中控制杂草生长的有效性。例如,一项研究合成了新型嘧啶衍生物并通过各种测试评估了它们的除草剂活性,发现一些化合物即使在低剂量下也表现出优异的除草剂特性 (Xu 等人,2012)。

结构和分子研究

3-(苄氧基)-6-氯嘧啶及其衍生物已成为结构和分子研究的主题,以更好地了解它们的特性。这些研究涉及 X 射线分析、密度泛函理论计算和分子动力学模拟。这些研究提供了对嘧啶衍生物的分子行为及其与其他分子的相互作用的见解,这对于开发新材料和药物至关重要 (Pinto 等人,1999; Sallam 等人,2021)。

抗菌和抗氧化活性

最近的研究探索了嘧啶衍生物在表现出抗菌和抗氧化活性方面的潜力。这些化合物,包括与 3-(苄氧基)-6-氯嘧啶相关的化合物,已合成并针对各种细菌菌株进行了测试,显示出显着的活性。此类发现表明在开发新的抗菌剂方面具有潜在的应用 (Hashem 等人,2019)。

作用机制

Target of Action

It belongs to the class of organic compounds known as aminopyridines and derivatives . These compounds are organic heterocyclic compounds containing an amino group attached to a pyridine ring .

Mode of Action

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring . This suggests that 3-(Benzyloxy)-6-chloropyridazine may interact with its targets through similar mechanisms.

Biochemical Pathways

The emergence of metabolic pathways allowed primitive organisms to become increasingly less dependent on exogenous sources of organic compounds . Comparative analyses of genes and genomes from organisms belonging to Archaea, Bacteria, and Eukarya reveal that, during evolution, different forces and molecular mechanisms might have driven the shaping of genomes and the emergence of new metabolic abilities .

Result of Action

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring . This suggests that 3-(Benzyloxy)-6-chloropyridazine may induce similar molecular and cellular changes.

Action Environment

The suzuki–miyaura (sm) coupling reaction, which is relevant to the synthesis of such compounds, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This suggests that the action, efficacy, and stability of 3-(Benzyloxy)-6-chloropyridazine may be influenced by the chemical environment and the presence of certain catalysts.

属性

IUPAC Name |

3-chloro-6-phenylmethoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-10-6-7-11(14-13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAUAJNDSLLHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626343 | |

| Record name | 3-(Benzyloxy)-6-chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-6-chloropyridazine | |

CAS RN |

91063-19-3 | |

| Record name | 3-(Benzyloxy)-6-chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。